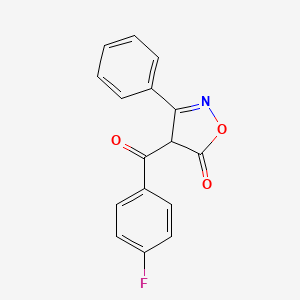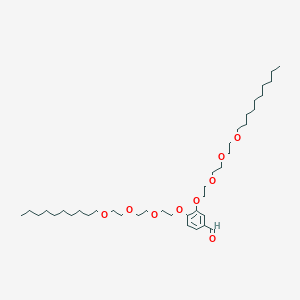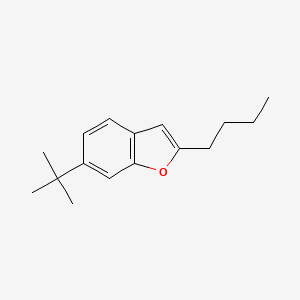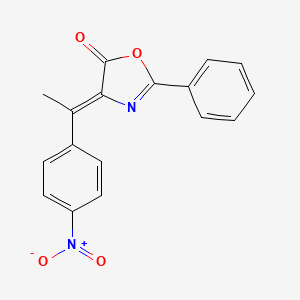
4-(4-Fluorobenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorobenzoyl group and a phenyl group attached to the isoxazole ring
Preparation Methods
The synthesis of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the isoxazole ring. This can be achieved through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one can be compared with other similar compounds, such as:
4-Fluorobenzoyl chloride: This compound is a precursor in the synthesis of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one and shares the fluorobenzoyl group.
4-Fluorobenzoic acid: Another related compound, which is a derivative of benzoic acid with a fluorine substituent.
3-Phenylisoxazole: This compound shares the isoxazole ring and phenyl group but lacks the fluorobenzoyl group.
The uniqueness of 4-(4-Fluorobenzoyl)-3-phenylisoxazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
148462-23-1 |
|---|---|
Molecular Formula |
C16H10FNO3 |
Molecular Weight |
283.25 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO3/c17-12-8-6-11(7-9-12)15(19)13-14(18-21-16(13)20)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
BCECACPCPCOKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)



![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)


![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)
